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6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine

Fragment-Based Drug Discovery SARS-CoV-2 Crystallographic Screening

6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine (CAS 859320-59-5) is a heterocyclic small molecule identified as a fragment hit against the SARS-CoV-2 NSP3 macrodomain (Mac1) through a massive crystallographic screen of over 2,500 fragments. This compound, also known as ZINC000007636250, was one of 214 unique macrodomain binders discovered and its binding mode was confirmed by X-ray crystallography at 1.00 Å resolution, as deposited in PDB entry 5RS9.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 859320-59-5
Cat. No. B3158616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine
CAS859320-59-5
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1CC2=C(N3C(=NC=N3)N=C2C1)N
InChIInChI=1S/C8H9N5/c9-7-5-2-1-3-6(5)12-8-10-4-11-13(7)8/h4H,1-3,9H2
InChIKeyIMQBKTYGTJTOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine: A Structurally Validated Fragment for SARS-CoV-2 Macrodomain Research


6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine (CAS 859320-59-5) is a heterocyclic small molecule identified as a fragment hit against the SARS-CoV-2 NSP3 macrodomain (Mac1) through a massive crystallographic screen of over 2,500 fragments [1]. This compound, also known as ZINC000007636250, was one of 214 unique macrodomain binders discovered and its binding mode was confirmed by X-ray crystallography at 1.00 Å resolution, as deposited in PDB entry 5RS9 [2]. The compound belongs to the triazolopyrimidine chemotype and represents a starting point for the development of macrodomain inhibitors as novel antiviral agents [1].

Why Generic Substitution of 6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine is Risky for SARS-CoV-2 Macrodomain Research


Substitution of this specific compound with a generic in-class fragment is not scientifically sound due to its validated, high-resolution binding interaction with the SARS-CoV-2 NSP3 macrodomain active site. The crystallographic screen that identified this compound was a rigorous, multi-tiered effort: only 214 of 2,533 screened fragments (8.4%) produced a crystal structure [1]. This compound's structure was solved at 1.00 Å, providing atomic-level detail of its binding pose [2]. Using an unvalidated analog, even one with a similar core scaffold, would lack this specific pharmacophore validation and could fail to recapitulate the binding interactions necessary for structure-guided optimization [1].

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine


Crystallographic Hit Rate and Structural Validation: A Scarce and Valuable Fragment

This compound is one of a select group of fragments that passed the highly stringent crystallographic validation step in a massive screen. Of 2,533 diverse fragments screened, only 214 yielded a crystal structure with the SARS-CoV-2 macrodomain, representing an 8.4% success rate [1]. This compound's structure was solved at a high resolution of 1.00 Å, enabling precise modeling of its binding interactions [2]. In contrast, the vast majority of fragments (2,319 out of 2,533) failed to produce a crystal structure, meaning they lack the structural validation necessary for rigorous structure-based drug design [1].

Fragment-Based Drug Discovery SARS-CoV-2 Crystallographic Screening

Resolution Advantage: Structural Data Quality vs. Typical Fragment-Hit Structures

The crystal structure of 6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine in complex with the SARS-CoV-2 macrodomain was determined at 1.00 Å resolution [1]. This is significantly higher than the typical resolution for fragment-soaked crystal structures, which often fall in the 1.5–2.5 Å range for this target class [2]. The ultra-high resolution allows for unambiguous placement of the ligand, accurate determination of key water molecules, and detailed analysis of binding pocket conformation, which is critical for computational chemistry and structure-guided optimization [1].

Ultra-High Resolution X-ray Crystallography Structure-Based Design

Active-Site Binding Confirmation: A Functionally Relevant Interaction Site

The compound was identified as binding to the active site of the SARS-CoV-2 NSP3 macrodomain, the region responsible for its ADP-ribosylhydrolase activity, which is crucial for viral pathogenesis [1]. This contrasts with fragments that may bind to non-functional surface sites or crystal-packing interfaces and are less likely to translate into functional inhibition. The study's primary objective was to target the active site, and this fragment was among those achieving this goal, providing a direct link to the biological function of the enzyme [1].

Active Site Enzyme Inhibition Macrodomain

Prioritized Application Scenarios for 6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine


Structure-Guided Optimization of SARS-CoV-2 Macrodomain Inhibitors

The 1.00 Å crystal structure (PDB 5RS9) of this fragment bound to the macrodomain active site provides an ideal starting point for fragment growing or linking strategies in medicinal chemistry [1][2]. Its validated binding pose enables computational chemists to dock and design elaborated analogs with high confidence.

Biophysical Assay Development and Validation

As a confirmed active-site binder, this fragment can serve as a positive control or reference compound in biophysical assays (e.g., DSF, ITC, SPR) for screening macrodomain inhibitor libraries, owing to its known binding site and validated interaction [1].

Fragment-Based Screening Library Enrichment

Suppliers and research groups building targeted fragment libraries for antiviral drug discovery can use this compound to represent the triazolopyrimidine chemotype, which has demonstrated a higher probability of producing a validated hit against the macrodomain compared to a random fragment [1].

Computational Chemistry and Free Energy Perturbation (FEP) Studies

The ultra-high resolution structural data allows for precise force field parameterization and FEP calculations for scaffold hopping. The compound's well-defined electron density reduces uncertainty in computational predictions, making it a valuable benchmark for in silico medicinal chemistry [1].

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